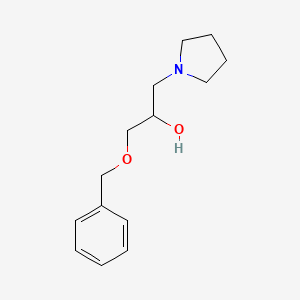
2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a dichloromethylidene moiety attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-ditert-butylphenol with dichlorocarbene. This reaction is carried out under basic conditions, often using potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (≥100°C) to facilitate the formation of the dichloromethylidene group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one involves its reactivity with various nucleophiles and electrophiles. The dichloromethylidene group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with enzymes and other proteins, which can lead to the formation of covalent bonds and subsequent biological effects .
類似化合物との比較
Similar Compounds
2-Aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones: These compounds share the dichloromethylidene group and exhibit similar reactivity in nucleophilic substitution reactions.
Dichloromethane: While structurally simpler, dichloromethane also contains chlorine atoms and is used as a solvent in various chemical reactions.
Uniqueness
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the dichloromethylidene group. This makes it particularly useful in selective reactions where steric effects play a crucial role.
特性
CAS番号 |
34959-61-0 |
|---|---|
分子式 |
C15H20Cl2O |
分子量 |
287.2 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H20Cl2O/c1-14(2,3)10-7-9(13(16)17)8-11(12(10)18)15(4,5)6/h7-8H,1-6H3 |
InChIキー |
QGSIDBJAWKEMDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(Cl)Cl)C=C(C1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)

![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)




